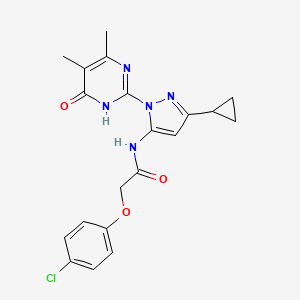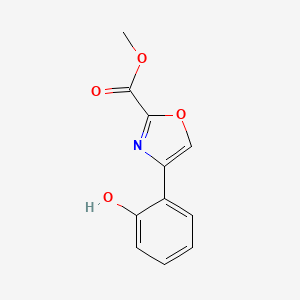![molecular formula C13H14N2O2S B2691246 Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate CAS No. 122352-22-1](/img/structure/B2691246.png)
Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is an organic compound with the CAS Number: 122352-22-1 . It has a molecular weight of 262.33 . The compound is in powder form .
Synthesis Analysis
The synthesis of a similar compound, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, was reported in a study . The compound was converted to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .
Molecular Structure Analysis
The InChI code for Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is 1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) .
Physical And Chemical Properties Analysis
Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is a powder . It has a molecular weight of 262.33 . The InChI code for this compound is 1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) .
Wissenschaftliche Forschungsanwendungen
Use as an Organic Ligand
Field
Application Summary
Ethyl 2-aminothiazole-4-acetate is used as an organic ligand in coordination chemistry . Ligands are ions or molecules that donate a pair of electrons to a central atom to form a coordination complex.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, in general, ligands are used in the synthesis of coordination compounds, which involves mixing the ligand with a metal ion in a suitable solvent.
Results or Outcomes
The compound displays diverse coordination modes due to the presence of N, O coordination atoms . This suggests that it could form a variety of coordination complexes with different properties.
Thiazole Derivatives
Field
Application Summary
Thiazole derivatives, such as Ethyl 2-aminothiazole-4-acetate, have been found to have diverse biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, these compounds are typically synthesized in a laboratory and then tested for their biological activities using various in vitro and in vivo models.
Results or Outcomes
The results of these studies have shown that thiazole derivatives can have a wide range of biological activities, making them potential candidates for the development of new drugs .
Antioxidant Activity
Field
Application Summary
A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues, which can be produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea, have been found to exhibit antioxidant activity .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, these compounds are typically synthesized in a laboratory and then tested for their antioxidant activities using various in vitro models.
Results or Outcomes
The results of these studies have shown that these analogues can have significant antioxidant activities, making them potential candidates for the development of new antioxidant drugs .
Regulation of Central Inflammation
Field
Application Summary
Some thiazole derivatives can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, these compounds are typically synthesized in a laboratory and then tested for their anti-inflammatory activities using various in vitro and in vivo models.
Results or Outcomes
The results of these studies have shown that these thiazole derivatives can have significant anti-inflammatory activities, making them potential candidates for the development of new anti-inflammatory drugs .
Essential Oils and Bioactive Agents
Field
Application Summary
The thiazole moiety, such as in Ethyl 2-aminothiazole-4-acetate, has been an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Results or Outcomes
The results of these studies have shown that these thiazole derivatives can have a wide range of biological activities, making them potential candidates for the development of new drugs .
Early Discovery Research
Field
Application Summary
Ethyl 4-[methyl(2-phenyl-1,3-thiazol-4-yl)amino]benzoate is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Zukünftige Richtungen
The future directions for research on Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate could involve further exploration of its potential biological activities, given the known activities of thiazoles . Additionally, more studies could be conducted to understand its synthesis and chemical reactions better.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTLPGZDKKFCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)


![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)
![2,3-dimethyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2691176.png)
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)
![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)
![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)



